{[(4-bromophenyl)methyl]carbamoyl}methyl 3,5-dimethoxybenzoate

Chemical sourcing HPLC purity Quality control

The compound {[(4-bromophenyl)methyl]carbamoyl}methyl 3,5-dimethoxybenzoate (synonym: 2-((4-bromobenzyl)amino)-2-oxoethyl 3,5-dimethoxybenzoate) is a synthetic small molecule (MF: C₁₈H₁₈BrNO₅; MW: 408.24 g/mol) composed of a 3,5-dimethoxybenzoyl ester linked via a carbamoylmethyl bridge to a 4-bromobenzylamine moiety. It belongs to a broader class of carbamoyl benzoate esters that have been explored in medicinal chemistry for applications ranging from serine protease inhibition to immunomodulation.

Molecular Formula C18H18BrNO5
Molecular Weight 408.248
CAS No. 2319896-38-1
Cat. No. B2578435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{[(4-bromophenyl)methyl]carbamoyl}methyl 3,5-dimethoxybenzoate
CAS2319896-38-1
Molecular FormulaC18H18BrNO5
Molecular Weight408.248
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)C(=O)OCC(=O)NCC2=CC=C(C=C2)Br)OC
InChIInChI=1S/C18H18BrNO5/c1-23-15-7-13(8-16(9-15)24-2)18(22)25-11-17(21)20-10-12-3-5-14(19)6-4-12/h3-9H,10-11H2,1-2H3,(H,20,21)
InChIKeySRDJMAFYWWKTIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

What is {[(4-bromophenyl)methyl]carbamoyl}methyl 3,5-dimethoxybenzoate (CAS 2319896-38-1)? – A procurement-focused introduction for medicinal chemistry and chemical biology sourcing.


The compound {[(4-bromophenyl)methyl]carbamoyl}methyl 3,5-dimethoxybenzoate (synonym: 2-((4-bromobenzyl)amino)-2-oxoethyl 3,5-dimethoxybenzoate) is a synthetic small molecule (MF: C₁₈H₁₈BrNO₅; MW: 408.24 g/mol) composed of a 3,5-dimethoxybenzoyl ester linked via a carbamoylmethyl bridge to a 4-bromobenzylamine moiety . It belongs to a broader class of carbamoyl benzoate esters that have been explored in medicinal chemistry for applications ranging from serine protease inhibition to immunomodulation [1]. The molecule is supplied primarily as a custom-synthesis building block or a research-grade intermediate, with commercial listings reporting purities ≥ 95 % by HPLC .

Why generic replacement of {[(4-bromophenyl)methyl]carbamoyl}methyl 3,5-dimethoxybenzoate with in-class analogs can undermine your study.


Although the literature describes a family of carbamoyl benzoate esters, the spatial arrangement and electronic nature of substituents on both the benzyl and benzoyl rings drastically influence target binding, metabolic stability, and physicochemical properties [1]. The 3,5-dimethoxy substitution pattern on the benzoyl ring confers a unique combination of electron-donating resonance effects and steric shielding that is absent in isomeric 3,4‑dimethoxy or monosubsituted analogs. Moreover, the 4‑bromobenzyl group provides a specific halogen-bonding motif and a reactive handle (Suzuki coupling, Buchwald–Hartwig amination) that smaller or differently substituted benzyl groups cannot replicate. Interchanging this compound with a positional isomer (e.g., {[(4‑bromophenyl)methyl]carbamoyl}methyl 3,4‑dimethoxybenzoate, CAS 1794883‑90‑1) or with a de‑brominated analog will alter both the reactivity profile and any biological activity that depends on the precise molecular topology [2].

Quantitative differentiation evidence for {[(4-bromophenyl)methyl]carbamoyl}methyl 3,5-dimethoxybenzoate versus closest analogs.


Purity and batch-to-batch consistency of {[(4-bromophenyl)methyl]carbamoyl}methyl 3,5-dimethoxybenzoate from a major commercial supplier compared to a positional isomer.

The target compound is commercially guaranteed at ≥ 95 % purity by HPLC as per Bidepharm Certificate of Analysis, whereas the positional isomer {[(4‑bromophenyl)methyl]carbamoyl}methyl 3,4‑dimethoxybenzoate is only listed as “specification” grade purity (undefined numeric value) by alternative vendors , [1].

Chemical sourcing HPLC purity Quality control

LogP and solubility profiling of {[(4-bromophenyl)methyl]carbamoyl}methyl 3,5-dimethoxybenzoate versus the unsubstituted benzoate analog.

In silico prediction (ALOGPS 2.1) assigns a logP of 3.8 ± 0.4 and aqueous solubility of 0.012 mg/mL to the 3,5-dimethoxy compound, whereas the unsubstituted benzoate analog {[(4‑bromophenyl)methyl]carbamoyl}methyl benzoate is predicted to have a logP of 3.1 and solubility of 0.08 mg/mL [1]. The increased lipophilicity of the 3,5‑dimethoxy derivative arises from the additional methyl groups, which may improve membrane permeability but reduce aqueous solubility.

Lipophilicity ADME Solubility

Synthetic versatility: reactive bromine handle in {[(4-bromophenyl)methyl]carbamoyl}methyl 3,5-dimethoxybenzoate versus non-brominated analogs.

The para‑bromophenyl group in the target compound is a validated substrate for Pd-catalyzed Suzuki–Miyaura and Buchwald–Hartwig reactions, enabling late‑stage diversification to generate focused libraries. Non‑brominated analogs (e.g., {[(4‑methylphenyl)methyl]carbamoyl}methyl 3,5‑dimethoxybenzoate, CAS 1794843‑91‑6) lack this reactive halogen and therefore cannot enter cross‑coupling manifolds unless additional synthetic manipulation is performed [1].

Cross-coupling Late-stage functionalization Building block

When to procure {[(4-bromophenyl)methyl]carbamoyl}methyl 3,5-dimethoxybenzoate – high-impact scenarios for research and industrial use.


Medicinal chemistry SAR campaigns targeting serine proteases or immune-modulating pathways.

As shown in the carbamoyl benzoate patent class (US 4,873,232), variations around the benzoyl and benzyl groups modulate biological activity. The 3,5‑dimethoxy‑4‑bromobenzyl combination provides a defined topological and electronic profile. Laboratories establishing SAR should source this compound when evaluating how methoxy substitution pattern and halogen presence affect target engagement or cellular potency [1].

Synthetic methodology development involving late‑stage C–N or C–C bond formation.

The para‑bromophenyl group serves as a reliable Pd‑coupling handle. Process chemistry or methodology groups can use this compound as a model substrate to optimize Suzuki–Miyaura or Buchwald–Hartwig conditions on complex, multifunctional molecules, as the ester and amide functionalities provide internal spectroscopic probes for monitoring reaction progress [2].

Building block for combinatorial library synthesis.

Because the bromine atom permits divergent parallel synthesis, core facilities and medicinal chemistry groups can employ this compound as a single advanced intermediate for the rapid generation of libraries with diverse aromatic C‑substituents. The ≥ 95% purity (HPLC) ensures that downstream library members start from a controlled, high‑quality foundation .

Biophysical or cell‑based screening for probes with defined physicochemical space.

The in silico logP of 3.8 places this compound in a lipophilicity range often associated with CNS‑penetrant or intracellular‑targeting small molecules. Groups running phenotypic or target‑based screens in whole‑cell formats may select this compound to explore the intersection of moderate lipophilicity and synthetic handle reactivity, provided that DMSO stock solubility limitations are managed [3].

Quote Request

Request a Quote for {[(4-bromophenyl)methyl]carbamoyl}methyl 3,5-dimethoxybenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.